![molecular formula C15H26N2O2 B2485547 2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine CAS No. 1284692-88-1](/img/structure/B2485547.png)
2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of substances that have garnered attention for their psychoactive properties and their presence in the illicit drug market. These compounds, including analogs like 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, have been the subject of forensic and toxicological investigations due to their potent effects and the challenges they pose for detection and analysis (Lum, Brophy, & Hibbert, 2016).
Synthesis Analysis
The synthesis of these compounds often involves complex chemical pathways, including reactions with various precursors and catalysts to introduce the specific functional groups characteristic of these molecules. Techniques such as gas chromatography–mass spectrometry (GC-MS) after derivatization have been crucial for identifying and analyzing these substances, providing insights into their molecular structure and the effectiveness of synthetic routes (Shevyrin et al., 2016).
Molecular Structure Analysis
Analytical techniques play a vital role in elucidating the molecular structure of these compounds. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy (IR) have been employed to confirm the molecular structures, revealing detailed information about the arrangement of atoms and the presence of specific functional groups (Zuba & Sekuła, 2013).
Chemical Reactions and Properties
The chemical behavior of these compounds, including their reactivity and stability, has been a subject of study. Research into their chemical reactions has highlighted the role of substituent groups in influencing the molecules' pharmacological activity and toxicity. The process of derivatization, for example, is critical for enhancing the detectability and analysis of these substances in forensic contexts (Lum et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are influenced by the molecular structure of these compounds. Analytical studies often focus on these properties to understand better the compounds' behavior in biological systems and their detection in forensic samples (Djenane et al., 2019).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemicals, are crucial for understanding these compounds' interactions within biological systems and their potential effects. Studies employing spectroscopy and chromatography have been instrumental in identifying these properties and understanding the compounds' pharmacological and toxicological profiles (Carballeira et al., 1990).
Aplicaciones Científicas De Investigación
Synthesis and Applications in Metal Complex Formation
Ethylene Oligomerization : Nickel(II) complexes were formed using derivatives of 2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine. These complexes acted as catalysts in ethylene oligomerization, demonstrating the compound's utility in synthesizing industrial chemicals (Nyamato, Ojwach, & Akerman, 2016).
Methoxycarbonylation of Olefins : Palladium(II) complexes with derivatives of the compound were utilized as catalysts for methoxycarbonylation of higher olefins, yielding linear and branched esters. This study highlights the compound's role in facilitating complex chemical reactions (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Analytical Methodology and Detection
Detection in Human Serum : A method was developed to detect derivatives of this compound in human serum, using high-performance liquid chromatography tandem mass spectrometry. This is crucial for forensic and toxicological analysis (Poklis, Charles, Wolf, & Poklis, 2013).
Gas Chromatography-Mass Spectrometry Analysis : The study involved analyzing derivatives of the compound to understand their properties and aid in their identification in forensic settings (Lum, Brophy, & Hibbert, 2016).
Pharmacological and Toxicological Studies
Identification of Metabolite Biomarkers : Research focused on identifying metabolites of NBOMe derivatives, which are structurally related to the compound. This is significant for understanding the metabolism and potential toxic effects of these substances (Poklis, Dempsey, Liu, Ritter, Wolf, Zhang, & Poklis, 2015).
Cytochrome P450 Enzymes Metabolism : The study explored how derivatives of this compound are metabolized by cytochrome P450 enzymes, offering insights into drug interactions and metabolic pathways (Nielsen, Holm, Leth-Petersen, Kristensen, Olsen, & Linnet, 2017).
Pharmacological Comparison of NBOMe Hallucinogens : Analyzing the neurochemical pharmacology of NBOMe hallucinogens, which are related to the compound, provides insights into their effects and potential risks (Eshleman, Wolfrum, Reed, Kim, Johnson, & Janowsky, 2018).
Chemical Synthesis and Characterization
Chiral Ligands Synthesis : The compound was used in synthesizing chiral ligands for palladium(II) complexes, contributing to the field of stereoselective synthesis and catalysis (Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998).
Enamines in Chromanone Synthesis : A study involving the use of ethanamines, including derivatives of the compound, in synthesizing chromanones, an important class of organic compounds (Dean, Varma, & Varma, 1982; Dean, Varma, & Varma, 1983).
Antiamoebic Activity of Chalcones : Chalcones bearing N-substituted ethanamine tails, which include derivatives of the compound, were synthesized and tested for antiamoebic activity. This research contributes to the development of potential antimicrobial agents (Zaidi, Mittal, Rajala, Avecilla, Husain, & Azam, 2015).
Propiedades
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-16-12-14-4-6-15(7-5-14)13-17(8-10-18-2)9-11-19-3/h4-7,16H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWXXWVLVXBJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1284692-88-1 |
Source


|
| Record name | bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

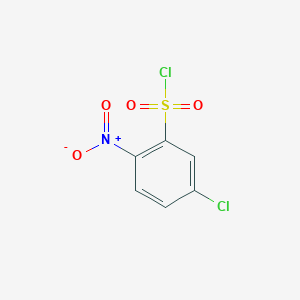
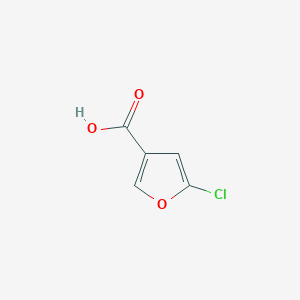
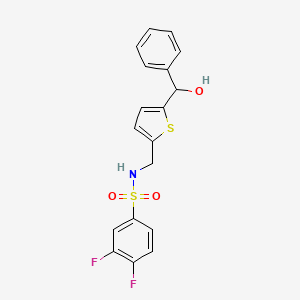
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
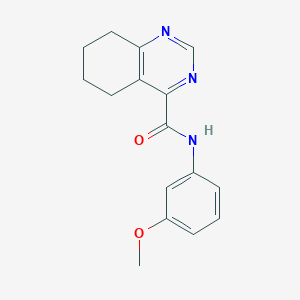
![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)
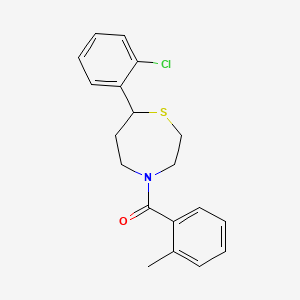
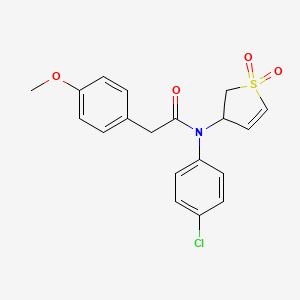

![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)
